N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE
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Overview
Description
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE is a chemical compound that features a piperidine sulfonyl group attached to a phenyl ring, which is further connected to a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE typically involves the following steps:
Formation of the Piperidine-1-sulfonyl Phenyl Intermediate: This step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, followed by coupling with a phenyl ring.
Cyclobutanecarboxamide Formation: The intermediate is then reacted with cyclobutanecarboxylic acid or its derivatives under appropriate conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides, thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Biological Studies: It is used in studies to understand its interaction with various enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism by which N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. The piperidine sulfonyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the cyclobutanecarboxamide moiety can enhance binding affinity and specificity. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]ACETAMIDE
- N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]SUCCINAMIC ACID
Uniqueness
N-[4-(PIPERIDINE-1-SULFONYL)PHENYL]CYCLOBUTANECARBOXAMIDE is unique due to the presence of the cyclobutanecarboxamide moiety, which imparts distinct structural and functional properties compared to its analogs. This uniqueness can translate to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16(13-5-4-6-13)17-14-7-9-15(10-8-14)22(20,21)18-11-2-1-3-12-18/h7-10,13H,1-6,11-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SACSYKDKMOWPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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